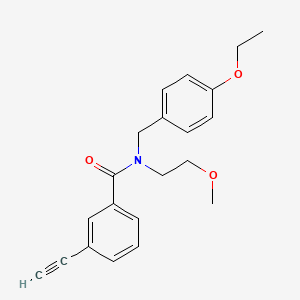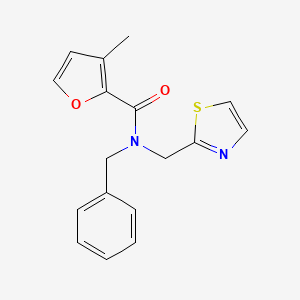![molecular formula C19H25N3O2 B5905152 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine](/img/structure/B5905152.png)
4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine involves the inhibition of various enzymes and receptors that are involved in the pathogenesis of cancer, fungal infections, and bacterial infections. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has also been found to inhibit the growth of various fungal and bacterial strains by disrupting their cell wall and membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine have been extensively studied in vitro and in vivo. It has been shown to exhibit significant antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects. Moreover, it has also been found to possess potent hepatoprotective and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine in lab experiments include its high potency, selectivity, and low toxicity. Moreover, it is relatively easy to synthesize and purify, making it an attractive compound for medicinal chemistry and pharmacology research. However, its limitations include its poor solubility in aqueous solutions and its instability under certain conditions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
Several future directions for research on 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine can be identified. These include the development of more efficient and scalable synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential applications in other fields, such as nanotechnology and materials science. Moreover, further studies are needed to elucidate its mechanism of action and to identify its potential therapeutic targets and biomarkers.
Synthesemethoden
The synthesis of 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine involves the reaction of 4-methoxybenzaldehyde with 1-allyl-3-methyl-1H-pyrazol-4-carbaldehyde in the presence of morpholine and acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The final product is obtained as a white solid with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit significant anticancer, antifungal, and antibacterial activities. Moreover, it has also been found to possess potent analgesic and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-4-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-4-9-22-13-17(15(2)20-22)12-21-10-11-24-19(14-21)16-5-7-18(23-3)8-6-16/h4-8,13,19H,1,9-12,14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJFTHXQHNFHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCOC(C2)C3=CC=C(C=C3)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1,3-dimethyl-4-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B5905069.png)
![1-allyl-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5905094.png)
![2-fluoro-N-[3-({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)-3-oxopropyl]benzamide](/img/structure/B5905097.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)amino]methyl}benzoic acid](/img/structure/B5905100.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5905102.png)
![2-[(2-chlorobenzyl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B5905114.png)
![(1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5905120.png)

![2-[(3-methylphenyl)(methylsulfonyl)amino]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5905134.png)
![4-(allyloxy)-N-[(1R)-2-amino-1-methyl-2-oxoethyl]-3-ethoxybenzamide](/img/structure/B5905146.png)
![3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-ethylpiperidine](/img/structure/B5905147.png)
![N-(4-{2-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5905158.png)

![N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide](/img/structure/B5905172.png)